molecular formula C5H2N4 B1429017 1H-Pyrazole-3,5-dicarbonitrile CAS No. 847573-68-6

1H-Pyrazole-3,5-dicarbonitrile

Cat. No.: B1429017
CAS No.: 847573-68-6
M. Wt: 118.1 g/mol
InChI Key: LBSASQXIHJDQCN-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dicarbonitrile is an organic compound with the molecular formula C5H2N4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound has gained significant attention due to its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 1H-Pyrazole-4-carbonitrile
  • 1H-Pyrazole-5-carbonitrile
  • 1,3-Dinitropyrazole

Comparison: 1H-Pyrazole-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrazole derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Biological Activity

1H-Pyrazole-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.

Synthesis of this compound

The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds or the use of multicomponent reactions. For example, the synthesis of pyran-linked phthalazinone-pyrazole hybrids has been reported, showcasing the versatility of pyrazole derivatives in creating biologically active compounds .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound show significant anticancer properties. For instance, a study reported IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines such as lung and cervical carcinoma . This suggests that modifications to the pyrazole structure can enhance its efficacy against various cancer types.
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that certain derivatives exhibit potent activity against a variety of microbial strains .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole compounds has been explored extensively. Some derivatives demonstrate superior anti-inflammatory activity compared to standard treatments such as diclofenac sodium .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer progression and inflammation. For example, compounds targeting cyclooxygenase (COX) pathways have been noted for their analgesic and anti-inflammatory effects .
  • Molecular Interactions : Molecular modeling studies reveal crucial interactions between pyrazole derivatives and target proteins, aiding in the design of more effective compounds. These studies often utilize quantitative structure-activity relationship (QSAR) methodologies to predict biological activity based on chemical structure .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Antitumor Evaluation : A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and tested against various cancer cell lines. The results indicated promising anticancer activity with specific structural modifications enhancing potency .
  • Antimicrobial Screening : Derivatives were screened against common bacterial strains, demonstrating significant inhibitory effects compared to control groups. This underscores the potential for developing new antimicrobial agents based on the pyrazole scaffold .
  • Inflammatory Response Modulation : In vivo studies showed that certain pyrazole derivatives could effectively reduce inflammatory markers in models of acute inflammation, suggesting their potential as therapeutic agents in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities and mechanisms associated with this compound:

Activity Type IC50 Values (µM) Mechanism References
Anticancer9.8 - 41.6Enzyme inhibition
AntimicrobialVariesMembrane disruption
Anti-inflammatoryVariesCOX inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1H-pyrazole-3,5-dicarbonitrile derivatives?

The synthesis of pyrazole-dicarbonitrile derivatives often involves cyclization reactions with malononitrile under catalytic conditions. For example, intermediates can be generated via piperidine-catalyzed reactions, followed by cyclization with malononitrile and thiophenol or ethyl triazole. Key steps include:

  • Reaction conditions : Reflux in ethanol with malononitrile and thiophenol yields compounds in 44% efficiency under optimized stoichiometry .
  • Purification : Column chromatography (e.g., EtOAc/cyclohexane/MeOH, 5:5:1) is critical for isolating products with >95% purity .
  • Yields : Substituent-dependent yields range from 18% to 86%, highlighting the need for iterative optimization of R-group compatibility .

Q. How is the structural elucidation of pyrazole-dicarbonitrile derivatives performed?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard. For example:

  • Crystallographic refinement : SHELXL refines structures using high-resolution data, with typical R1 values <0.05 for reliable geometry .
  • ORTEP visualization : Atomic displacement parameters (50% probability ellipsoids) reveal planarity in the pyrazole ring and dihedral angles between substituents (e.g., 4-chlorophenyl vs. 1-phenyl groups) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) critical for packing efficiency .

Q. What spectroscopic techniques validate the purity and structure of these compounds?

Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are essential:

  • ¹H NMR : Distinct aromatic protons (δ 7.08–8.05 ppm) and NH/amine signals (δ 8.05–12.72 ppm) confirm regiochemistry .
  • IR : Sharp C≡N stretches (~2210–2218 cm⁻¹) and NH/OH bands (~3150–3500 cm⁻¹) verify functional groups .
  • Elemental analysis : Carbon/nitrogen ratios (e.g., C19H16N6OS) must align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How do computational methods guide the design of pyrazole-dicarbonitrile-based adenosine A2B receptor agonists?

Molecular docking (e.g., Glide, AutoDock) and MD simulations predict binding modes:

  • Key interactions : The 3,5-dicarbonitrile core forms H-bonds with Phe173 and Asn273 in the A2B receptor, while para-substituents (e.g., cyclopropylmethoxy) occupy hydrophobic pockets near Leu863/Trp247 .
  • Substituent effects : Bulkier groups (e.g., allyloxy) reduce affinity due to steric clashes, whereas electron-withdrawing groups enhance partial agonism (EC50: 6–120 nM) .
  • Free energy calculations : MM-GBSA scoring rationalizes selectivity over A1/A3 receptors (ΔΔG >2 kcal/mol) .

Q. What role do substituents play in modulating biological activity (e.g., anticancer or antibacterial)?

  • Anticancer activity : 6-Amino-2-pyridone-3,5-dicarbonitrile derivatives (e.g., compound 5o ) induce cytotoxicity in primary cancer cells (IC50: 1.2–3.8 µM) via proteasome inhibition. Synergy with kinase inhibitors (e.g., lapatinib) enhances efficacy 3–5 fold .
  • Antibacterial activity : Pyridazine-3,5-dicarbonitrile derivatives (CID_616643) inhibit MDR Staphylococcus aureus (MIC: 8 µg/mL) by targeting penicillin-binding proteins (PBPs) .
  • Structure-activity relationships (SAR) : Electron-deficient substituents (e.g., -CN, -NO2) improve membrane permeability, while thioether linkages enhance metabolic stability .

Q. How are pyrazole-dicarbonitrile coordination polymers engineered for functional materials?

Hydrothermal synthesis with transition metals yields multifunctional CPs:

  • Magnetic properties : Co(II)-based CPs ([Co5(L)2(μ3-OH)2(H2O)8]n) exhibit antiferromagnetic coupling (J = −12 cm⁻¹) due to μ3-OH bridges .
  • Fluorescent sensing : Hg²⁺ detection (LOD: 0.1 µM) occurs via ligand-to-metal charge transfer (LMCT) quenching .
  • Thermal stability : TGA shows decomposition >300°C, suitable for high-temperature applications .

Q. How are experimental data contradictions resolved in structure-activity studies?

  • Case study : Discrepancies in A2B receptor agonism (e.g., compound 15 vs. 19 ) are reconciled by: (i) Crystallographic validation : SC-XRD confirms conformational flexibility in the dihydropyridine ring . (ii) Dose-response assays : Full vs. partial agonism is clarified using cAMP accumulation assays (Emax: 40–95%) . (iii) Meta-analysis : Cross-referencing with prior SAR datasets identifies outlier compounds .

Q. Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phasing) .
  • Synthesis : Piperidine/EtOH catalytic systems for regioselective cyclization .
  • Computational tools : Schrödinger Suite (Glide docking, QikProp ADME prediction) .

Properties

IUPAC Name

1H-pyrazole-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSASQXIHJDQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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